3-Nitrobenzyl chloride
Overview
Description
3-Nitrobenzyl chloride, also known as alpha-chloro-3-nitrotoluene, is an organic compound with the molecular formula C7H6ClNO2. It is a yellow crystalline solid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (NO2) and a benzyl chloride group (CH2Cl) attached to a benzene ring.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various reactions, including reduction mechanisms influenced by the solvent
Cellular Effects
It is known that the compound can influence cellular processes through its interactions with various biomolecules
Molecular Mechanism
The molecular mechanism of 3-Nitrobenzyl chloride involves various reactions, including reduction mechanisms influenced by the solvent . The compound can also undergo intramolecular electron transfer, leading to the formation of carbon-centered nitrobenzyl radicals . These radicals are highly reactive and could potentially interact with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo various reactions over time, including reduction mechanisms influenced by the solvent
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl chloride can be synthesized through the nitration of benzyl chloride. The process involves the reaction of benzyl chloride with a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the benzyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation: The benzyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products:
Nucleophilic Substitution: Products include 3-nitrobenzyl alcohol, 3-nitrobenzylamine, and 3-nitrobenzylthiol.
Reduction: The major product is 3-aminobenzyl chloride.
Oxidation: The major product is 3-nitrobenzoic acid.
Scientific Research Applications
3-Nitrobenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing nitro group and the electron-donating benzyl chloride group. The nitro group increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biochemical applications.
Comparison with Similar Compounds
4-Nitrobenzyl chloride: Similar structure but with the nitro group at the para position.
2-Nitrobenzyl chloride: Nitro group at the ortho position.
3-Nitrobenzoyl chloride: Contains a benzoyl chloride group instead of a benzyl chloride group.
4-Nitrobenzoyl chloride: Similar to 3-nitrobenzoyl chloride but with the nitro group at the para position.
Uniqueness: 3-Nitrobenzyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the nitro group relative to the benzyl chloride group provides distinct electronic and steric properties, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(chloromethyl)-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGGSERFJKEWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Record name | M-NITROBENZYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID4025743 | |
Record name | 3-Nitrobenzyl chloride | |
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Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline] | |
Record name | M-NITROBENZYL CHLORIDE | |
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Record name | alpha-Chloro-m-nitrotoluene | |
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Boiling Point |
343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG | |
Record name | M-NITROBENZYL CHLORIDE | |
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Record name | ALPHA-CHLORO-M-NITROTOLUENE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE | |
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Color/Form |
PALE YELLOW NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
619-23-8 | |
Record name | M-NITROBENZYL CHLORIDE | |
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Record name | 3-Nitrobenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-3-nitro- | |
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Record name | 3-Nitrobenzyl chloride | |
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Record name | α-chloro-3-nitrotoluene | |
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Record name | M-NITROBENZYL CHLORIDE | |
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Melting Point |
113 to 117 °F (NTP, 1992), 45-47 °C | |
Record name | M-NITROBENZYL CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Nitrobenzyl Chloride utilized in peptide synthesis?
A1: this compound serves as a precursor to create a functionalized polystyrene resin. This resin, termed (4-hydroxy-3-nitro)benzylated polystyrene (PHNB), enables solid-phase peptide synthesis. [] Researchers reacted 4-hydroxy-3-nitrobenzyl chloride with a copolymer of styrene and divinylbenzene to produce PHNB. [] This modified resin is then used to generate active esters of N-protected amino acids, facilitating the step-wise addition of amino acids during peptide synthesis. []
Q2: Can you provide an example of this compound's application in synthesizing a specific peptide?
A2: Certainly. One of the papers describes the synthesis of the tetra-peptide Boc-Leu-Leu-Val-Tyr, using PHNB derived from this compound. [] The process involves attaching protected amino acids to the PHNB resin, followed by a series of coupling and deprotection steps to build the peptide chain. [] This method highlights the utility of this compound derivatives in solid-phase peptide synthesis.
Q3: Beyond peptide synthesis, are there other synthetic applications of this compound?
A3: Yes, it's a versatile reagent. For instance, this compound can be used in the synthesis of 3-Nitrophenylacetic Acid. [] While several methods exist, one study highlighted a method involving the conversion of this compound to 3-nitrophenylaceto-nitrile, which is subsequently hydrolyzed to yield 3-Nitrophenylacetic Acid. []
Q4: The provided research mentions exploring solvent effects on this compound's reduction. Why is this important?
A4: Understanding how different solvents influence the reduction mechanism of this compound provides valuable insights into its reactivity and potential applications in various chemical reactions. [, ] By studying these solvent effects, researchers can optimize reaction conditions and potentially discover new synthetic pathways or improve existing ones.
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